molecular formula C43H73O8P B1264428 PA(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))

PA(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))

Cat. No. B1264428
M. Wt: 749 g/mol
InChI Key: SFHGEOGVGJYLEK-USQBYQOHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-stearoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-sn-glycero-3-phosphate is a 1,2-diacyl-sn-glycerol 3-phosphate in which the acyl substituents at positions 1 and 2 are specified as stearoyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It is a 1,2-diacyl-sn-glycerol 3-phosphate and a phosphatidic acid 40:6. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid and an octadecanoic acid. It is a conjugate acid of a 1-stearoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-sn-glycero-3-phosphate(2-).

Scientific Research Applications

Metabolic Alterations in Lung Carcinoma

PA(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) has been identified as a dysregulated metabolite in the plasma of mice with lung carcinoma, suggesting its involvement in the metabolism of glycerophospholipid, fatty acid, sphingolipid, and arachidonic acid. This metabolite has potential as a diagnostic biomarker for lung carcinoma (Wu, Chen, Li, & Liu, 2018).

Interaction with L-lactate Dehydrogenase A

PA(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) selectively interacts with L-lactate dehydrogenase A (LDHA), inducing secondary structural changes and inactivation. This interaction is unique and suggests specific roles of different PA species in cellular functions (Hoshino & Sakane, 2020).

Therapeutic Mechanism in Lung Carcinoma

PA(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) was down-regulated by Qi-Yu-San-Long Decoction in Lewis lung carcinoma, indicating its role in the therapy's mechanism. This highlights the metabolite's significance in glycerophospholipid metabolism related to cancer treatment (Wu et al., 2018).

Biomarkers in CNS Demyelination Disorders

In the context of CNS demyelination disorders, PA(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) has been identified as a potential biomarker. It is significantly involved in glycerophospholipid and sphingolipid metabolic pathways, relevant to the pathogenesis of these disorders (Zhao et al., 2021).

properties

Product Name

PA(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))

Molecular Formula

C43H73O8P

Molecular Weight

749 g/mol

IUPAC Name

[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C43H73O8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(45)51-41(40-50-52(46,47)48)39-49-42(44)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,41H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-40H2,1-2H3,(H2,46,47,48)/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t41-/m1/s1

InChI Key

SFHGEOGVGJYLEK-USQBYQOHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
PA(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Reactant of Route 2
Reactant of Route 2
PA(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Reactant of Route 3
Reactant of Route 3
PA(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Reactant of Route 4
PA(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Reactant of Route 5
Reactant of Route 5
PA(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Reactant of Route 6
Reactant of Route 6
PA(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.